molecular formula C8H10O2 B126064 (R)-(-)-1-Phenyl-1,2-ethanediol CAS No. 16355-00-3

(R)-(-)-1-Phenyl-1,2-ethanediol

Cat. No.: B126064
CAS No.: 16355-00-3
M. Wt: 138.16 g/mol
InChI Key: PWMWNFMRSKOCEY-QMMMGPOBSA-N
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Description

®-(-)-1-Phenyl-1,2-ethanediol is an organic compound characterized by a phenyl group attached to a 1,2-ethanediol moiety. This chiral molecule is notable for its applications in various fields, including organic synthesis and pharmaceuticals. Its enantiomeric purity and specific stereochemistry make it a valuable compound in asymmetric synthesis and chiral resolution processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-(-)-1-Phenyl-1,2-ethanediol can be synthesized through several methods. One common approach involves the reduction of benzoin using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. Another method includes the asymmetric reduction of benzaldehyde derivatives using chiral catalysts to achieve high enantiomeric excess.

Industrial Production Methods: In industrial settings, the production of ®-(-)-1-Phenyl-1,2-ethanediol often employs catalytic hydrogenation of benzoin or benzaldehyde derivatives. The use of chiral catalysts, such as BINAP-Ru complexes, ensures the selective formation of the desired enantiomer. The reaction conditions typically involve moderate temperatures and pressures to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: ®-(-)-1-Phenyl-1,2-ethanediol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to benzoin or benzil using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to 1-phenyl-1,2-ethanediol using reducing agents such as NaBH4 or LiAlH4.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: TsCl, SOCl2, and other nucleophilic substitution reagents.

Major Products:

    Oxidation: Benzoin, benzil.

    Reduction: 1-Phenyl-1,2-ethanediol.

    Substitution: Various substituted phenyl ethanediol derivatives.

Scientific Research Applications

®-(-)-1-Phenyl-1,2-ethanediol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in asymmetric synthesis and as a resolving agent for racemic mixtures.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is utilized in the development of chiral drugs and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: The compound is employed in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of ®-(-)-1-Phenyl-1,2-ethanediol involves its interaction with specific molecular targets and pathways. In asymmetric synthesis, its chiral nature allows it to induce stereoselectivity in reactions, leading to the formation of enantiomerically pure products. The hydroxyl groups in the molecule can form hydrogen bonds with substrates, facilitating various chemical transformations.

Comparison with Similar Compounds

  • (S)-(+)-1-Phenyl-1,2-ethanediol
  • Benzoin
  • Benzil
  • 1-Phenyl-1,2-ethanediol

Comparison: ®-(-)-1-Phenyl-1,2-ethanediol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its enantiomer (S)-(+)-1-Phenyl-1,2-ethanediol, the ®-(-) form exhibits different biological activities and interactions with chiral environments. Benzoin and benzil, while structurally related, differ in their oxidation states and functional groups, leading to varied chemical behaviors.

Properties

IUPAC Name

(1R)-1-phenylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMWNFMRSKOCEY-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16355-00-3
Record name Styrene glycol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016355003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R)-(-)-1-Phenylethane-1,2-diol
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URL https://echa.europa.eu/information-on-chemicals
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Record name STYRENE GLYCOL, (-)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main methods for producing (R)-1-phenylethane-1,2-diol?

A1: Several methods exist for producing (R)-1-phenylethane-1,2-diol:

  • Enzymatic hydrolysis of styrene oxide: This method employs epoxide hydrolases (EHs), like those from mung bean [, ] or the evolved EchA-I219F from Agrobacterium radiobacter AD1 [], to enantioselectively hydrolyze racemic styrene oxide. This yields (R)-1-phenylethane-1,2-diol with high enantiomeric excess.
  • Asymmetric reduction of 2-hydroxyacetophenone: This method utilizes (R)-specific carbonyl reductases, such as those from Candida parapsilosis [, , , , ], to reduce 2-hydroxyacetophenone to (R)-1-phenylethane-1,2-diol with high enantioselectivity.
  • Asymmetric dihydroxylation of styrene: This chemical method uses a chiral catalyst system like DHQD PHAL OPEG OMe/OsO4 with K3Fe(CN)6 as a cooxidant to convert styrene to (R)-1-phenylethane-1,2-diol [].

Q2: How can the efficiency of (R)-1-phenylethane-1,2-diol production be improved?

A2: Several strategies enhance the efficiency of (R)-1-phenylethane-1,2-diol production:

  • Enzyme Engineering: Directed evolution can create mutant enzymes with enhanced activity and enantioselectivity, such as the AldO(MVIK) mutant for improved (R)-1-phenylethane-1,2-diol production [].
  • Cofactor Regeneration: Coupling (R)-specific carbonyl reductases with formate dehydrogenase or glucose dehydrogenase enables efficient NADH regeneration, significantly improving (R)-1-phenylethane-1,2-diol yield [, , , ].
  • Immobilization: Immobilizing recombinant Escherichia coli cells co-expressing enzymes like KgBDH and glucose dehydrogenase can enhance stability, reusability, and product yield [].
  • Biphasic Systems: Utilizing organic solvent/buffer biphasic systems, including those with ionic liquids like [C4MIM][PF6], improves substrate solubility, reduces non-enzymatic hydrolysis, and enhances enzyme stability [, ].

Q3: Can (R)-1-phenylethane-1,2-diol be synthesized from renewable resources?

A3: Yes, a six-enzyme cascade incorporating L-phenylalanine biosynthesis pathways with engineered AldO allows (R)-1-phenylethane-1,2-diol synthesis from glycerol or glucose [].

Q4: What are the advantages of using biocatalytic methods for (R)-1-phenylethane-1,2-diol production?

A4: Biocatalytic methods offer several advantages:

    Q5: What is the molecular formula and weight of (R)-1-phenylethane-1,2-diol?

    A5: (R)-1-phenylethane-1,2-diol has the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol.

    Q6: What spectroscopic data are available for (R)-1-phenylethane-1,2-diol?

    A6: (R)-1-phenylethane-1,2-diol can be characterized using techniques like 1H NMR and optical rotation []. These methods confirm the structure and determine the enantiomeric excess of the synthesized product.

    Q7: What are the primary applications of (R)-1-phenylethane-1,2-diol?

    A7: (R)-1-phenylethane-1,2-diol is a crucial chiral building block for pharmaceuticals and fine chemicals. For example, it's used in synthesizing β-adrenergic blocking agents like (S)-γ-[(4-trifluoromethyl)phenoxy]benzenepropanamine maleate (a metabolite of fluoxetine hydrochloride) [] and the overactive bladder drug mirabegron [].

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